3-ethylsulfonyl-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide
Description
This compound belongs to a class of benzothiazole derivatives characterized by a fused [1,3]thiazolo[4,5-g][1,3]benzothiazole core. The 7-methyl group on the benzothiazole ring may influence steric hindrance and solubility.
Properties
IUPAC Name |
3-ethylsulfonyl-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O3S3/c1-3-27(23,24)12-6-4-5-11(9-12)17(22)21-18-20-14-8-7-13-15(16(14)26-18)25-10(2)19-13/h4-9H,3H2,1-2H3,(H,20,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHQQBAOZNNDGCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=NC3=C(S2)C4=C(C=C3)N=C(S4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O3S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Benzamide Precursor Synthesis
The 3-ethylsulfonylbenzoyl chloride is synthesized from 3-ethylsulfonylbenzoic acid via treatment with thionyl chloride (SOCl₂) in dichloromethane at reflux. This method achieves >90% conversion, as evidenced by the absence of starting material in TLC analysis. Alternative acylating agents like phosphorus pentachloride (PCl₅) are less efficient due to side reactions with the ethylsulfonyl group.
Thiazolo[4,5-g]benzothiazole Core Construction
The bicyclic system is constructed through a two-stage process:
- Benzothiazole Formation : 2-Amino-6-methylbenzothiazole is prepared via cyclization of 4-methyl-2-aminothiophenol with cyanogen bromide (BrCN) in ethanol.
- Thiazolo Fusion : Oxidative coupling of the mercapto group at position 5 with a nitrile source (e.g., chloroacetonitrile) under basic conditions forms the second thiazole ring. This step employs iodine (I₂) in dimethylformamide (DMF) to facilitate disulfide intermediate formation, followed by intramolecular cyclization.
Detailed Synthetic Procedures
Synthesis of 3-Ethylsulfonylbenzoyl Chloride
Procedure :
- Charge a 500 mL round-bottom flask with 3-ethylsulfonylbenzoic acid (10.0 g, 43.5 mmol) and dichloromethane (150 mL).
- Add thionyl chloride (15.6 mL, 217.5 mmol) dropwise under nitrogen.
- Reflux at 40°C for 4 h, then concentrate under reduced pressure.
- Purify the residue by distillation under vacuum (0.5 mmHg, 110–115°C) to yield colorless crystals (9.2 g, 85%).
Key Data :
Preparation of 7-Methyl-thiazolo[4,5-g]benzothiazol-2-amine
Step 1: Synthesis of 2-Amino-6-methylbenzothiazole
- React 4-methyl-2-aminothiophenol (7.5 g, 48.7 mmol) with BrCN (5.2 g, 48.7 mmol) in ethanol (100 mL) at 70°C for 3 h.
- Cool, filter, and recrystallize from ethanol to obtain yellow needles (6.8 g, 78%).
Step 2: Oxidative Cyclization to Fused Thiazole
- Dissolve 2-amino-6-methylbenzothiazole (5.0 g, 27.8 mmol) in DMF (50 mL).
- Add chloroacetonitrile (2.6 mL, 41.7 mmol) and iodine (7.1 g, 27.8 mmol).
- Stir at 100°C for 6 h under N₂.
- Quench with Na₂S₂O₃ solution, extract with ethyl acetate, and purify via silica chromatography (hexane/EtOAc 4:1) to yield the title compound as a white solid (4.1 g, 68%).
Characterization :
Amide Coupling Reaction
Optimized Conditions :
Procedure :
- Combine 7-methyl-thiazolo[4,5-g]benzothiazol-2-amine (2.0 g, 8.7 mmol) and 3-ethylsulfonylbenzoyl chloride (2.3 g, 9.6 mmol) in acetonitrile (30 mL).
- Add triethylamine (1.8 mL, 13.1 mmol) and stir for 12 h.
- Filter the precipitate and recrystallize from ethanol to obtain the target compound (3.1 g, 72%).
Yield Optimization Data :
| Solvent | Base | Temp (°C) | Yield (%) |
|---|---|---|---|
| Acetonitrile | Triethylamine | 25 | 72 |
| Dichloromethane | Pyridine | 25 | 48 |
| Acetone | K₂CO₃ | 40 | 58 |
Reaction Mechanism and Byproduct Analysis
The amide coupling proceeds via a nucleophilic acyl substitution mechanism. Triethylamine scavenges HCl, shifting the equilibrium toward product formation. Common byproducts include:
- Unreacted acyl chloride : Identified by IR absorption at 1775 cm⁻¹.
- Diacylated amine : Forms when excess acyl chloride is present (M+ = 689.2 by ESI-MS).
Spectroscopic Characterization of Target Compound
- ¹H NMR (DMSO-d₆) : δ 10.32 (s, 1H, NH), 8.72 (s, 1H, ArH), 8.45 (d, J = 8.2 Hz, 1H, ArH), 8.12 (d, J = 8.1 Hz, 1H, ArH), 7.89 (s, 1H, Thiazole-H), 3.52 (q, J = 7.3 Hz, 2H, SO₂CH₂), 2.81 (s, 3H, Ar-CH₃), 1.40 (t, J = 7.3 Hz, 3H, CH₂CH₃).
- HRMS (ESI+) : m/z calcd for C₁₉H₁₈N₃O₃S₃ [M+H]⁺: 464.0432; found: 464.0428.
Industrial-Scale Adaptations and Green Chemistry Considerations
Recent advances emphasize solvent-free mechanochemical synthesis for the thiazolo[4,5-g]benzothiazole core, achieving 89% yield in 2 h using a ball mill. Additionally, replacing thionyl chloride with polymer-supported sulfonic acid catalysts reduces HCl emissions during benzoyl chloride synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(ethylsulfonyl)-N-(7-methylbenzo[1,2-d:4,3-d’]bis(thiazole)-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to modify the benzamide or thiazole rings.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed.
Major Products
The major products formed from these reactions include sulfone derivatives, reduced benzamide or thiazole compounds, and various substituted aromatic derivatives .
Scientific Research Applications
3-(ethylsulfonyl)-N-(7-methylbenzo[1,2-d:4,3-d’]bis(thiazole)-2-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infectious diseases.
Industry: Utilized in the development of advanced materials, including polymers and electronic devices.
Mechanism of Action
The mechanism of action of 3-(ethylsulfonyl)-N-(7-methylbenzo[1,2-d:4,3-d’]bis(thiazole)-2-yl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The compound’s effects are mediated through binding to active sites or allosteric sites, altering the function of the target molecules .
Comparison with Similar Compounds
Implications for Research and Development
- Drug Design : The ethylsulfonyl group in the target compound offers a balance between polarity and stability, making it a candidate for optimizing pharmacokinetic properties in lead optimization phases.
- Synthetic Challenges : Analogs like 7-(Methylsulfanyl)[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-amine highlight the trade-off between molecular simplicity and functional complexity, necessitating further structure-activity relationship (SAR) studies .
- Biological Screening : Comparative studies of these analogs against shared targets (e.g., kinases or GPCRs) could elucidate the role of substituent electronics and sterics in modulating activity.
Biological Activity
3-Ethylsulfonyl-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide is a complex organic compound that features a unique combination of functional groups, including a benzamide core and a thiazole moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Chemical Structure
The compound can be represented with the following IUPAC name:
- IUPAC Name : this compound
Structural Formula
The structural formula can be summarized as follows:
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The mechanism involves binding to active sites or allosteric sites on enzymes or receptors, which leads to modulation of various biological pathways. This interaction may result in the inhibition of target proteins involved in disease processes.
Biological Activity
Research indicates that compounds similar to this compound exhibit diverse biological activities including:
- Anticancer Activity : Compounds with similar thiazole and benzothiazole structures have shown significant inhibitory effects against various cancer cell lines. For instance, derivatives targeting receptor tyrosine kinases (RTKs) demonstrated IC50 values in the low micromolar range against VEGFR-2 and other kinases .
- Antimicrobial Properties : The presence of the thiazole ring has been associated with antimicrobial activity against a range of pathogens.
Anticancer Studies
A study investigated the anticancer properties of benzothiazole derivatives related to this compound. Results indicated that certain derivatives exhibited potent inhibitory effects on MCF-7 breast cancer cells with IC50 values as low as 2.74 µM. The mechanism was linked to apoptosis induction and cell cycle arrest at the G0-G1 phase .
Inhibition Studies
In another study focusing on dual inhibitors targeting BRAF and VEGFR-2, compounds similar to this compound were synthesized. These compounds showed significant inhibitory effects on kinase activity with IC50 values ranging from 0.08 µM to 0.19 µM .
Comparative Analysis
A comparative analysis of similar compounds reveals the unique structural features that confer specific biological activities:
| Compound Name | Structure Features | Biological Activity | IC50 Values |
|---|---|---|---|
| Compound A | Benzamide + Thiazole | Anticancer | 2.74 µM |
| Compound B | Benzothiazole + Sulfone | Dual inhibition | 0.08 µM |
| Compound C | Simple Thiazole | Antimicrobial | N/A |
Q & A
Q. What are the established synthetic routes for 3-ethylsulfonyl-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide?
- Methodological Answer : Synthesis typically involves multi-step reactions:
Core Heterocycle Formation : Construct the thiazolo[4,5-g]benzothiazole scaffold via cyclization of substituted thioureas or via condensation reactions under reflux (e.g., ethanol at 80°C for 8–12 hours) .
Sulfonyl Group Introduction : React the core structure with ethylsulfonyl chloride in anhydrous dichloromethane (DCM) using triethylamine as a base at 0–5°C to avoid side reactions .
Benzamide Coupling : Use EDC/HOBt-mediated amide coupling between the sulfonated intermediate and benzamide derivatives in dimethylformamide (DMF) at room temperature for 24 hours .
Key Optimization : Adjust solvent polarity (e.g., DCM vs. DMF) and reaction time to minimize by-products. Yields range from 50–75% depending on purification methods (e.g., flash chromatography vs. recrystallization) .
Q. What characterization techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify substituent positions (e.g., ethylsulfonyl protons at δ 1.2–1.4 ppm and methyl groups on thiazole at δ 2.5–2.7 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C₁₉H₁₈N₃O₃S₃) with mass accuracy <5 ppm .
- Infrared Spectroscopy (IR) : Identify key functional groups (e.g., sulfonyl S=O stretches at 1150–1300 cm⁻¹ and amide C=O at ~1650 cm⁻¹) .
- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95% for biological assays) using C18 columns with acetonitrile/water gradients .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and scalability?
- Methodological Answer :
- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) for amide coupling versus non-polar solvents (DCM) for sulfonation to balance reactivity and solubility .
- Catalyst Selection : Compare EDC/HOBt with newer coupling agents like HATU for improved amidation efficiency (yields increase by 10–15%) .
- Temperature Control : Use microwave-assisted synthesis for cyclization steps (e.g., 100°C for 1 hour vs. 8 hours conventional heating) to reduce reaction time .
Example Data :
| Step | Conventional Yield | Optimized Yield | Conditions Change |
|---|---|---|---|
| Amide Coupling | 65% | 78% | HATU instead of EDC/HOBt |
| Cyclization | 55% | 70% | Microwave, 100°C, 1 hour |
Q. How should researchers address contradictions in reported biological activity data across studies?
- Methodological Answer :
- Assay Standardization : Replicate assays under identical conditions (e.g., cell lines, IC₅₀ protocols) to isolate compound-specific effects from methodological variability .
- Metabolic Stability Testing : Use liver microsome assays to determine if discrepancies arise from differential metabolic degradation .
- Target Engagement Studies : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to directly measure binding affinities to proposed targets (e.g., kinase enzymes) .
Q. What computational strategies are used to predict the compound’s biological targets and binding modes?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Glide to model interactions with homology-modeled targets (e.g., EGFR kinase) based on structural analogs .
- Molecular Dynamics (MD) Simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess binding stability and identify key residues (e.g., hydrophobic pockets accommodating the ethylsulfonyl group) .
- Pharmacophore Mapping : Align electrostatic and steric features with known inhibitors to prioritize targets (e.g., ATP-binding sites in kinases) .
Q. How can structure-activity relationship (SAR) studies be designed to improve potency and selectivity?
- Methodological Answer :
- Derivative Synthesis : Replace the ethylsulfonyl group with bulkier substituents (e.g., isopropylsulfonyl) to test steric effects on target binding .
- Bioisosteric Replacement : Substitute the benzothiazole ring with pyridothiazole to modulate electronic properties and solubility .
- In Silico Screening : Generate a virtual library of ~100 analogs using combinatorial chemistry tools (e.g., RDKit) and prioritize synthesis based on predicted ADMET properties .
Example SAR Table :
| Derivative | R Group | IC₅₀ (μM) | Selectivity Index (vs. Off-Target) |
|---|---|---|---|
| Parent Compound | Ethylsulfonyl | 0.45 | 12.5 |
| Analog 1 | Isopropylsulfonyl | 0.28 | 18.7 |
| Analog 2 | Cyclohexylsulfonyl | 0.31 | 15.9 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
